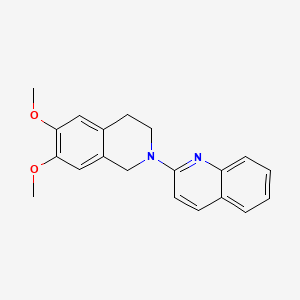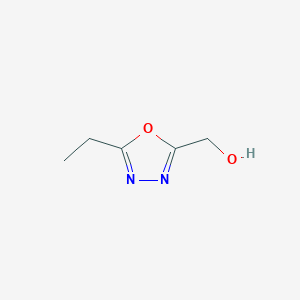
1-(4-Benzylpiperazin-1-yl)-2-(4-nitrophenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Benzylpiperazin-1-yl)-2-(4-nitrophenyl)propan-1-one, also known as 4-benzylpiperazine-1-(4-nitrophenyl)-1-propanone (BZP-NPP), is a chemical compound that belongs to the class of piperazine derivatives. It is a synthetic compound that has gained attention for its potential use in scientific research. In
Mechanism of Action
The exact mechanism of action of BZP-NPP is not fully understood. However, it is believed to act as a serotonin receptor agonist, which leads to the release of neurotransmitters such as dopamine and norepinephrine. This results in the stimulation of the central nervous system, leading to the observed stimulant and hallucinogenic effects.
Biochemical and Physiological Effects
BZP-NPP has been shown to have a range of biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature. It also increases the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood and behavior. BZP-NPP has also been shown to cause hallucinations, euphoria, and altered perception of time.
Advantages and Limitations for Lab Experiments
BZP-NPP has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in the lab, making it readily available for research purposes. It has also been shown to have potent pharmacological effects, making it a useful tool for investigating the mechanisms of action of other drugs. However, BZP-NPP also has several limitations. It has been shown to have potential toxicity and adverse effects, which can limit its use in certain experiments. It is also a controlled substance in some countries, which can restrict its availability for research purposes.
Future Directions
There are several future directions for research on BZP-NPP. One area of research could focus on the potential therapeutic applications of BZP-NPP in the treatment of psychiatric disorders. Another area of research could investigate the mechanisms of action of BZP-NPP and its interactions with other drugs. Additionally, further studies could explore the potential toxicity and adverse effects of BZP-NPP, which could help to inform its safe use in lab experiments.
Synthesis Methods
BZP-NPP can be synthesized by the reaction of 1-benzylpiperazine with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, which results in the formation of BZP-NPP as a yellow crystalline solid. The purity of the synthesized compound can be checked by various analytical techniques, such as thin-layer chromatography, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy.
Scientific Research Applications
BZP-NPP has been used in various scientific research studies to investigate its potential pharmacological properties. It has been found to exhibit both stimulant and hallucinogenic effects, similar to other piperazine derivatives. BZP-NPP has been shown to bind to serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. This suggests that BZP-NPP may have potential therapeutic applications in the treatment of various psychiatric disorders.
properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-(4-nitrophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-16(18-7-9-19(10-8-18)23(25)26)20(24)22-13-11-21(12-14-22)15-17-5-3-2-4-6-17/h2-10,16H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBMQYUIVTVQOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Benzylpiperazin-1-yl)-2-(4-nitrophenyl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,3,4-trifluoroaniline](/img/structure/B7556381.png)
![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,5-difluoroaniline](/img/structure/B7556386.png)
![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline](/img/structure/B7556387.png)

![2-[1-(oxolan-2-yl)ethylamino]-N-phenylacetamide](/img/structure/B7556392.png)
![N-[(6-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B7556399.png)
![4-[[Methyl-[(5-methylfuran-2-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7556405.png)
![N-[(5-chlorothiophen-2-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B7556414.png)

![N-ethyl-2-[(2-oxo-1H-quinolin-3-yl)methylamino]acetamide](/img/structure/B7556448.png)
![2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide](/img/structure/B7556453.png)
![N-[2-(methanesulfonamido)ethyl]-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B7556461.png)
